molecular formula C13H18FNO B2404354 6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine CAS No. 1557451-16-7

6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine

Cat. No.: B2404354
CAS No.: 1557451-16-7
M. Wt: 223.291
InChI Key: QKNACSBRCASRJD-UHFFFAOYSA-N
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Description

6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine is a fluorinated derivative of chromen-4-amine, a class of compounds known for their diverse biological activities. This compound features a fluorine atom at the 6th position, a methyl group at the 8th position, and an isopropyl group attached to the nitrogen atom of the chromen-4-amine core. Its unique structure makes it a subject of interest in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine typically involves the following steps:

  • Starting Material: The synthesis begins with a suitable starting material, such as 6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-one.

  • Reduction: The starting material undergoes reduction to form the corresponding amine. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Alkylation: The resulting amine is then alkylated with isopropyl iodide to introduce the isopropyl group at the nitrogen atom.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Further reduction can lead to the formation of saturated analogs.

  • Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: 6-Fluoro-8-methyl-3,4-dihydro-2H-chromen-4-one

  • Reduction Products: Saturated analogs of the chromen-4-amine core

  • Substitution Products: Various derivatives with different substituents at the nitrogen atom

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorine atom can enhance the biological activity of the resulting compounds.

Biology: 6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable compound in drug discovery.

Medicine: The compound has been investigated for its potential medicinal properties, including anti-inflammatory, antioxidant, and anticancer activities. Its unique structure allows it to bind to specific receptors and enzymes, making it a candidate for therapeutic applications.

Industry: In the industry, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity, while the isopropyl group provides steric hindrance, affecting the compound's selectivity and potency. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 6-Fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine: Lacks the isopropyl group.

  • 8-Methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine: Lacks the fluorine atom.

  • 6-Fluoro-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine: Lacks the methyl group at the 8th position.

Uniqueness: The presence of both the fluorine atom and the isopropyl group in 6-Fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine makes it unique compared to its analogs. These structural features contribute to its enhanced biological activity and specificity.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

6-fluoro-8-methyl-N-propan-2-yl-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-8(2)15-12-4-5-16-13-9(3)6-10(14)7-11(12)13/h6-8,12,15H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNACSBRCASRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OCCC2NC(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557451-16-7
Record name 6-fluoro-8-methyl-N-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-amine
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